molecular formula C13H9ClFN3OS B2799100 N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide CAS No. 866014-31-5

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide

Cat. No.: B2799100
CAS No.: 866014-31-5
M. Wt: 309.74
InChI Key: YQWPGAHESDWAMO-UHFFFAOYSA-N
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Description

N-[(2-Chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide is a thiourea benzamide derivative characterized by a 4-fluorobenzoyl group linked to a carbamothioyl moiety, which is further substituted with a 2-chloropyridin-3-yl group.

Properties

IUPAC Name

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3OS/c14-11-10(2-1-7-16-11)17-13(20)18-12(19)8-3-5-9(15)6-4-8/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPGAHESDWAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324687
Record name N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866014-31-5
Record name N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide typically involves the reaction of 2-chloropyridine-3-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran; low to moderate temperatures.

    Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival . The presence of the chloropyridinyl and fluorobenzamide groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : $ \text{C}{13}\text{H}8\text{ClFN}_3\text{OS} $ (inferred from structural analogs in and ).
  • Synthesis: Typically synthesized via nucleophilic substitution reactions between 4-fluorobenzoyl isothiocyanate and 2-chloro-3-aminopyridine derivatives, yielding white to off-white crystalline solids with moderate to high purity .
  • Characterization : Confirmed via $ ^1\text{H} $ NMR, IR spectroscopy, and elemental analysis. For example, IR spectra show characteristic peaks for C=O (1666 cm$ ^{-1} $), C=S (∼1200 cm$ ^{-1} $), and N-H (∼3125 cm$ ^{-1} $) stretching modes .

Comparison with Structurally Similar Compounds

Thiourea benzamide derivatives vary significantly in bioactivity and physicochemical properties depending on substituents. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
N-[(2-Chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide 2-Cl-pyridinyl, 4-F-benzoyl 70 146–148 $ \delta $ 12.55 (s, NH), 1784 cm$ ^{-1} $ (C=O)
N-(Dimethylcarbamothioyl)-4-fluorobenzamide Dimethylcarbamothioyl, 4-F-benzoyl 78 130–132 $ \delta $ 3.08–3.19 (CH$ _3 $), 1666 cm$ ^{-1} $ (C=O)
N-([4-Chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) 4-Cl-phenyl, 4-F-benzoyl Not reported Not reported C=S stretch at 1215 cm$ ^{-1} $, C=O at 1670 cm$ ^{-1} $
N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-4-fluorobenzamide Imidazolidinone moiety, 4-F-benzoyl 70 146–148 $ \delta $ 5.20 (s, CH), 1729 cm$ ^{-1} $ (C=O)
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) 6-Cl-pyridinyl, 4-F-benzoyl Not reported Not reported Lacks carbamothioyl group; C=O at 1680 cm$ ^{-1} $

Key Observations :

  • However, methyl or nitro groups () increase melting points (e.g., 246°C for thiophene-2-carboxamide derivatives) .
  • Yields : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) generally exhibit lower yields (50–64%) due to steric hindrance, whereas thiophene-based analogs achieve higher yields (82%) .

Anticancer Activity

  • This compound: Limited direct data, but structural analogs like L1 (4-chlorophenyl variant) show moderate activity against PC3 (prostate cancer) and HepG2 (liver cancer) cell lines, with IC$ _{50} $ values of 28–35 µM .
  • Platinum/Palladium Complexes : Bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide] metal complexes exhibit enhanced antibacterial activity (MIC: 4–16 µg/mL) compared to free ligands, suggesting metal coordination amplifies bioactivity .

Electrochemical Behavior

  • N-(Dimethylcarbamothioyl)-4-fluorobenzamide : Forms stable Ni(II) and Cu(II) complexes with irreversible oxidation peaks at +1.38 V (Ni) and +1.25 V (Cu), indicating redox-active metal centers .
  • Thiophene-2-carboxamide Derivatives : Co(II) and Cu(II) complexes show quasi-reversible redox processes at +0.85–1.10 V, suggesting ligand structure influences electron transfer kinetics .

Structural and Functional Divergence

  • Pyridinyl vs. Phenyl Substituents : Pyridinyl groups (e.g., 2-chloropyridin-3-yl) enhance solubility in polar solvents compared to purely aromatic substituents (e.g., 4-chlorophenyl) .
  • Carbamothioyl vs.

Biological Activity

N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide is a thiourea derivative that has gained attention in pharmacological research due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of 2-chloropyridine-3-amine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine. The introduction of the carbamothioyl group is achieved by treating the intermediate with thiophosgene. This compound has a molecular weight of 309.75 g/mol and a structural formula characterized by a chloropyridinyl group, a carbamothioyl moiety, and a fluorobenzamide group.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism involves the inhibition of key enzymes responsible for cell cycle regulation, leading to apoptosis in malignant cells .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Inhibition of cyclin-dependent kinases
A549 (Lung)15Induction of apoptosis via caspase activation
HeLa (Cervical)12Disruption of mitochondrial membrane potential

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Table 2: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus8 µg/mLInhibition of peptidoglycan synthesis
Escherichia coli16 µg/mLDisruption of ribosomal function

The biological activity of this compound is attributed to its ability to bind selectively to specific molecular targets within cells. This binding inhibits the activity of enzymes involved in critical cellular processes such as proliferation and survival. For instance, its interaction with cyclin-dependent kinases leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

  • Breast Cancer Study : A study published in Cancer Research highlighted that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models.
  • Antibacterial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2-chloropyridin-3-yl)carbamothioyl]-4-fluorobenzamide, and how can reaction conditions be controlled to maximize yield?

  • The synthesis typically involves coupling 4-fluorobenzoyl chloride with a thiourea derivative containing the 2-chloropyridin-3-yl moiety. Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical for achieving >90% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • 1H/13C NMR is essential for verifying the carbamothioyl linkage and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular mass, while HPLC (with UV detection at 254 nm) assesses purity. X-ray crystallography (if crystalline) resolves stereoelectronic details of the pyridine-thiourea interaction .

Q. How does the electron-withdrawing 2-chloropyridinyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • The chlorine atom at the 2-position on the pyridine ring enhances electrophilicity at the adjacent nitrogen, facilitating nucleophilic attacks (e.g., by amines or thiols). This reactivity is critical for designing derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s binding affinity to biological targets, and how can these predictions be validated experimentally?

  • Density Functional Theory (DFT) optimizes the geometry and calculates electrostatic potential surfaces. Molecular docking (using AutoDock Vina) predicts interactions with enzymes like kinases or cytochrome P450 isoforms. Experimental validation involves surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. How can discrepancies in biological assay data (e.g., IC50 values) between batches of the compound be systematically investigated?

  • Step 1: Verify purity via HPLC and HRMS to rule out batch-specific impurities.
  • Step 2: Perform stability studies under assay conditions (pH, temperature) to detect degradation products.
  • Step 3: Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Co-crystallization: Use solvent mixtures (e.g., DMSO/water) or co-formers (e.g., carboxylic acids) to stabilize lattice formation.
  • Temperature Gradients: Slow cooling from 60°C to 4°C promotes ordered crystal growth.
  • Synchrotron Radiation: Enhances resolution for weakly diffracting crystals .

Q. How does the 4-fluorobenzamide moiety influence metabolic stability in pharmacokinetic studies?

  • The fluorine atom reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life. In vitro assays with liver microsomes (human/rat) quantify metabolic clearance rates. LC-MS/MS tracks hydroxylation or defluorination metabolites .

Methodological Considerations

  • Synthetic Optimization: Use design of experiments (DoE) to screen solvent, catalyst, and temperature variables efficiently .
  • Data Validation: Cross-reference NMR shifts with predicted values (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
  • Biological Assays: Include positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments (n ≥ 3) to ensure reproducibility .

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